1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione
Overview
Description
1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1 H,3 H,5 H)-trione, also known as triallyl isocyanurate (TAIC), is a versatile monomer widely employed in polymer synthesis as a crosslinking agent or co-monomer .
Synthesis Analysis
1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) was obtained with high chemoselectivity and excellent yield, through an efficient and simple cyclotrimerization of isocyanatocyclohexane, performed at room temperature and under mild reaction condition . Another study showed that 1,3,5-Trimethylbiuret and 1,3-dimethylurea react with chloroform at temperatures above 200 °C to produce 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione (4), 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione (5), and 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione [methyl isocyanate (MIC) trimer] (3), besides minor quantities of other by-products, via trimerization reactions involving MIC, isocyanic acid, and N - methylenemethylamine .Molecular Structure Analysis
The newly synthesized TCy-TAZTO was characterized with FT-IR, 1 H, and 13 C NMR spectra. Single-crystal X-ray diffraction was used to investigate its molecular structure . The Hirshfeld surface, curvedness, shape index, and 2D-fingerprint plots were used to evaluate various intermolecular interactions within the crystal structure .Chemical Reactions Analysis
The isocyanate functional group can undergo a large number of chemical transformations and act as building blocks for a wide variety of cyclic and heterocyclic compounds . Among these transformations, cyclic dimers and trimers are the most important and well-known reactions. The most widely used reaction is the trimerization reaction, which results in the formation of a thermodynamically highly stable trifunctional isocyanurate ring structure .Scientific Research Applications
Chemical Reactions and Synthesis
1,3-Dimethyl-1,3,5-triazinane-2,4,6-trione is a chemical compound involved in various synthesis and reaction processes. For instance, it is produced as a by-product in reactions involving 1,3,5-trimethylbiuret and 1,3-dimethylurea with chloroform at temperatures above 200 °C. This process also results in other compounds like 1,3,5-trimethyl-1,3,5-triazinane-2,4-dione and methyl isocyanate (MIC) trimer, indicating the compound's role in trimerization reactions (D'silva & Lopes, 1986).
Biological Activity and Hybrid Molecules
1,3,5-Triazines and pyrimidine-2,4,6-triones, which include this compound, are known for their wide range of biological activities. A study reported a new family of compounds combining these structures, highlighting their significance in the development of biologically active molecules (Sharma et al., 2017).
Energetic Materials Synthesis
The compound is used in the synthesis of energetic materials. For example, it is utilized as a primary material in the synthesis of compounds like 1,3,5-tris(2-nitroethyl)-1,3,5-triazinane-2,4,6-trione (TNEIC) and 1,3,5-tris(2-azidoethyl)-1,3,5-triazinane-2,4,6-trione (TAEIC), indicating its potential in the creation of melt-cast explosives (Wei-xiao, 2009).
Optical and Electronic Properties
This compound is integral in studies related to optical and electronic properties. For instance, its derivatives have been synthesized to analyze their impact on the electronic structure and linear optical properties, demonstrating its relevance in the field of materials science (Rabouel et al., 2020).
Analytical and Structural Chemistry
This compound also finds applications in analytical and structural chemistry. It has been involved in the synthesis and characterization of various derivatives, which are then studied for their structure and properties using techniques like NMR, HRMS, and elemental analysis (Bayat & Hajighasemali, 2017).
Mechanism of Action
Docking results showed that the binding affinities of the 1,3,5-tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO) were found at the range of − 7.29 and − 7.9 kcal/mol. 2D interactions between the ligand and the selected proteins were found mainly through a hydrogen bond (green color) with GLY216, TYR99, GLN334, GLN192, and ASN230 .
Safety and Hazards
Future Directions
In the course of recent studies on the synthesis of 2,4,6-tri-substituted 1,3,5-triazines containing hindered amines, synthetic procedures have been developed which allow the preparation of a range of 1,3,5-triazines containing structurally different groups attached to the 1,3,5-triazine core . This suggests that there is potential for further exploration and development of 1,3,5-triazines in the future.
Properties
IUPAC Name |
1,3-dimethyl-1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-7-3(9)6-4(10)8(2)5(7)11/h1-2H3,(H,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRELTZPXBZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10986442 | |
Record name | 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6726-48-3 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006726483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-1,3-dimethyl-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10986442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-dimethyl-1,3,5-triazinane-2,4,6-trione formed in this reaction?
A: The research indicates that this compound (5) is formed as a byproduct during the reaction through a trimerization reaction. While the exact mechanism isn't detailed, the researchers suggest that methyl isocyanate (MIC), isocyanic acid, and N-methylenemethylamine are involved in the process [].
Q2: Are there other ways to synthesize this compound?
A: The provided article focuses on a specific reaction pathway and does not discuss alternative synthesis methods for this compound []. Further research would be needed to explore other potential synthesis routes.
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